molecular formula C11H20O2 B15366803 2-Methylhexyl methacrylate CAS No. 60250-80-8

2-Methylhexyl methacrylate

Cat. No.: B15366803
CAS No.: 60250-80-8
M. Wt: 184.27 g/mol
InChI Key: KQOAGTHDNCRFCU-UHFFFAOYSA-N
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Description

2-Methylhexyl methacrylate (theoretical structure: CH₂=C(CH₃)COOCH₂CH(CH₃)CH₂CH₂CH₂CH₃) is a methacrylate ester characterized by a branched hexyl chain. Methacrylates are widely used as monomers in polymer production, with variations in ester groups influencing reactivity, solubility, and material performance .

Properties

CAS No.

60250-80-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-methylhexyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H20O2/c1-5-6-7-10(4)8-13-11(12)9(2)3/h10H,2,5-8H2,1,3-4H3

InChI Key

KQOAGTHDNCRFCU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)COC(=O)C(=C)C

Origin of Product

United States

Biological Activity

2-Methylhexyl methacrylate (2-MHMA) is a methacrylate ester that has gained attention for its applications in various fields, including materials science and biomedical engineering. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer products and medical applications.

2-MHMA is characterized by its ability to undergo polymerization, forming a variety of copolymers that can exhibit distinct biological properties. The compound rapidly hydrolyzes in vivo to produce 2-ethylhexanol and methacrylic acid, which are important metabolites influencing its biological effects .

Toxicological Profile

The toxicological evaluation of 2-MHMA reveals several key findings:

  • Acute Toxicity : It has low acute oral, inhalation, and dermal toxicity. However, it is classified as a slight skin and eye irritant .
  • Systemic Effects : Repeated exposure is not expected to cause serious systemic health effects, and it is not considered carcinogenic or genotoxic .
  • Metabolism : The metabolism of 2-MHMA involves rapid hydrolysis by carboxylesterases, leading to the formation of methacrylic acid and 2-ethylhexanol, both of which have been previously assessed for toxicity .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of copolymers derived from methacrylate esters. For instance, copolymers containing dimethylamino ethyl methacrylate (DMAEMA) showed significant antibacterial activity against Gram-positive and Gram-negative bacteria such as E. coli and S. aureus. The presence of amine groups in these copolymers contributed to their biocidal action by enhancing positive charge density on the surface, which reduced microbial adhesion and biofilm formation .

Occupational Exposure

A notable case study involved a worker with pre-existing skin conditions who was exposed to adhesives containing 2-MHMA. This case highlighted the importance of evaluating individual susceptibility to skin irritants and sensitizers in occupational settings .

Polymer Applications

Research has demonstrated that copolymers made from 2-MHMA can be utilized in medical applications such as dental adhesives and bone cement. These applications leverage the compound's favorable properties while minimizing potential toxicity through controlled polymerization processes .

Research Findings

StudyFindings
Rawlinson et al. (2010)Demonstrated high antimicrobial activity of DMAEMA-containing copolymers against E. coli and S. aureus with inhibition zones up to 20 mm .
NICNAS (2023)Reported low systemic toxicity for 2-MHMA with no significant health effects expected from typical exposure levels .
Screening Assessment (2023)Confirmed that methacrylate compounds, including 2-MHMA, do not exhibit carcinogenic or reproductive toxicity at relevant exposure levels .

Comparison with Similar Compounds

Structural and Physical Properties

Key methacrylates are compared below based on molecular structure, weight, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Applications
2-Methylhexyl methacrylate (theoretical) C₁₁H₂₀O₂ ~184.28 Branched hexyl ester Hypothetical: Oil-soluble polymers, coatings
Methyl methacrylate (MMA) C₅H₈O₂ 100.12 Short methyl ester Acrylic glass, adhesives, dental resins
2-Hydroxyethyl methacrylate (HEMA) C₆H₁₀O₃ 130.14 Hydroxyl-containing ethyl ester Hydrogels, contact lenses, biomedical coatings
2-Ethylhexyl methacrylate (2EHMA) C₁₂H₂₂O₂ 198.31 Branched ethylhexyl ester Oil-soluble dispersants, lubricant additives
Glycidyl methacrylate C₇H₁₀O₃ 142.15 Epoxy-functional ester Crosslinking agent, coatings, adhesives
Key Observations:
  • Branching and Hydrophobicity : this compound’s branched hexyl group likely enhances hydrophobicity compared to linear esters like MMA. This property is critical in applications requiring resistance to water or oils, similar to 2EHMA .
  • Molecular Weight : Higher molecular weight esters (e.g., 2EHMA) reduce polymer chain mobility, lowering glass transition temperature (Tg) and improving flexibility in coatings .

Reactivity and Polymerization

Methacrylates generally exhibit slower polymerization rates than acrylates due to steric hindrance from the α-methyl group. highlights that methyl methacrylate polymerizes via a radical mechanism with distinct kinetics compared to methyl acrylate. Key differences among methacrylates include:

  • Functional Groups: Glycidyl methacrylate’s epoxy group enables post-polymerization crosslinking, unlike non-reactive esters like 2EHMA or this compound .
  • Steric Effects : Bulkier esters (e.g., 2EHMA) further retard polymerization, favoring lower molecular weight polymers with tailored mechanical properties .

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